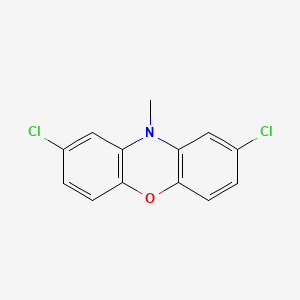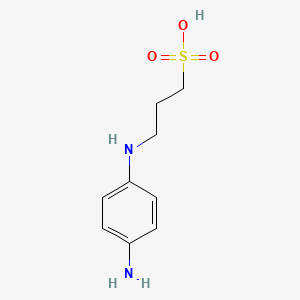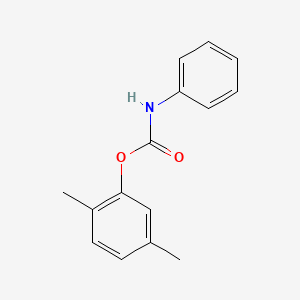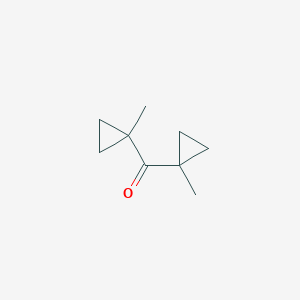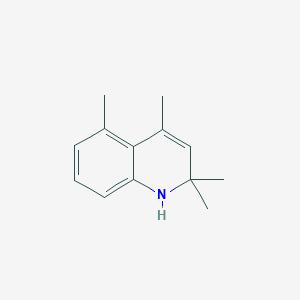
2,2,4,5-Tetramethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5-Tetramethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound. It belongs to the class of dihydroquinolines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features a quinoline ring system with four methyl groups attached at the 2, 2, 4, and 5 positions, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-1,2-dihydroquinoline typically involves the condensation of aniline derivatives with ketones under acidic conditions. One common method is the Skraup synthesis, which uses aniline, glycerol, and nitroethane in the presence of concentrated sulfuric acid. This reaction proceeds through the formation of an intermediate quinoline, which is then reduced to the dihydroquinoline derivative.
Another method involves the use of metal-modified catalysts, such as zinc or copper-exchanged tungstophosphoric acid supported on γ-Al2O3. This approach allows for the condensation of aniline with acetone under milder conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonic acid-type macroreticular cation exchange resins, is common to facilitate the reaction and minimize catalyst contamination in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,5-Tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various substituents.
Reduction: Tetrahydroquinoline derivatives.
Substitution: 4-aryl-1,2,3,4-tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4,5-Tetramethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing drugs for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2,2,4,5-Tetramethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Similar in structure but lacks the methyl group at the 5-position.
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: Similar but has an additional methyl group at the 6-position.
1,2,2,4,6-Pentamethyl-1,2-dihydroquinoline: Contains an extra methyl group at the 1-position
Uniqueness
2,2,4,5-Tetramethyl-1,2-dihydroquinoline is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of four methyl groups at distinct positions provides steric hindrance and electronic effects that can enhance its stability and interaction with molecular targets compared to other dihydroquinoline derivatives .
Eigenschaften
CAS-Nummer |
65811-14-5 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2,2,4,5-tetramethyl-1H-quinoline |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-12(9)10(2)8-13(3,4)14-11/h5-8,14H,1-4H3 |
InChI-Schlüssel |
YEHVCZWLQKFIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(NC2=CC=C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


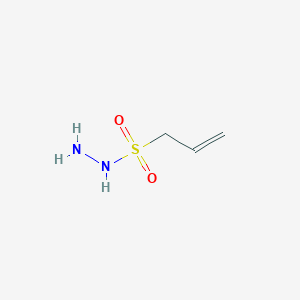
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)


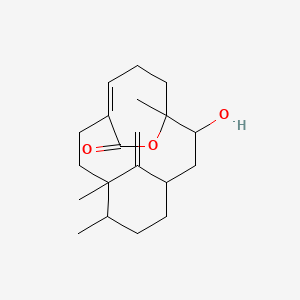
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)


